2-oxidanyl-~{N}-[2,3,5,6-tetrakis(fluoranyl)-4-phenyl-phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxidanyl-~{N}-[2,3,5,6-tetrakis(fluoranyl)-4-phenyl-phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. It is known for its unique structure, which includes multiple fluorine atoms and a pyrazolo[1,5-a]pyridine scaffold.
Preparation Methods
The synthesis of 2-oxidanyl-~{N}-[2,3,5,6-tetrakis(fluoranyl)-4-phenyl-phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide involves several steps. The starting materials typically include a pyrazolo[1,5-a]pyridine derivative and a fluorinated phenyl compound. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained through a series of coupling reactions, followed by purification using techniques like column chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting hDHODH, which is crucial for pyrimidine biosynthesis.
Medicine: Potential therapeutic agent for diseases like acute myelogenous leukemia due to its ability to restore myeloid differentiation in leukemia cell lines.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme hDHODH. This enzyme catalyzes the conversion of dihydroorotate to orotate, a key step in pyrimidine biosynthesis. By inhibiting hDHODH, the compound disrupts pyrimidine biosynthesis, leading to reduced proliferation of rapidly dividing cells, such as cancer cells. The molecular targets and pathways involved include the binding of the compound to the active site of hDHODH, thereby blocking its activity .
Comparison with Similar Compounds
2-oxidanyl-~{N}-[2,3,5,6-tetrakis(fluoranyl)-4-phenyl-phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its multiple fluorine atoms and pyrazolo[1,5-a]pyridine scaffold. Similar compounds include:
Brequinar: Another potent hDHODH inhibitor, but with different structural features.
Leflunomide: An immunosuppressive drug that also inhibits hDHODH but has a different chemical structure.
Teriflunomide: A metabolite of leflunomide with similar inhibitory effects on hDHODH.
Properties
Molecular Formula |
C20H11F4N3O2 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-oxo-N-(2,3,5,6-tetrafluoro-4-phenylphenyl)-1H-pyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H11F4N3O2/c21-14-12(10-6-2-1-3-7-10)15(22)17(24)18(16(14)23)25-19(28)13-11-8-4-5-9-27(11)26-20(13)29/h1-9H,(H,25,28)(H,26,29) |
InChI Key |
JIIXZPWFDKPNKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)NC(=O)C3=C4C=CC=CN4NC3=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.